molecular formula C20H14O10 B1251377 Kynapcin-24

Kynapcin-24

Cat. No.: B1251377
M. Wt: 414.3 g/mol
InChI Key: IVZFDKACPFMQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kynapcin-24 is a natural product found in Polyozellus multiplex with data available.

Scientific Research Applications

Inhibition of Prolyl Endopeptidase

Kynapcin-24, isolated from Polyozellus multiflex, has been identified as a noncompetitive inhibitor of prolyl endopeptidase (PEP), a serine protease. This was demonstrated in a study where this compound exhibited an IC(50) value of 1.14 µM, indicating its potency in inhibiting PEP while being less inhibitory towards other serine proteases like chymotrypsin, trypsin, and elastase (Song & Raskin, 2002).

Synthesis for Research Applications

The first total synthesis of this compound was achieved, starting from commercially available 3,4-dihydroxybenzaldehyde. This synthesis involved key transformations including copper-mediated and palladium-catalyzed coupling reactions, and a 5-endo-dig iodocyclization of a (hydroxyphenyl)propargyl ether. Achieving this synthesis was significant for enabling further research and study of this compound's properties and applications (Yang et al., 2009).

Properties

Molecular Formula

C20H14O10

Molecular Weight

414.3 g/mol

IUPAC Name

methyl 3-(5,6-dihydroxy-2-methoxycarbonyl-1-benzofuran-3-yl)-5,6-dihydroxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C20H14O10/c1-27-19(25)17-15(7-3-9(21)11(23)5-13(7)29-17)16-8-4-10(22)12(24)6-14(8)30-18(16)20(26)28-2/h3-6,21-24H,1-2H3

InChI Key

IVZFDKACPFMQDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)OC

Synonyms

5,6,5',6'-tetrahydroxy(3,3')bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester
kynapcin-24

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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